Methanamine, N-(2-furanylmethylene)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanamine, N-(2-furanylmethylene)-, can be synthesized through the condensation reaction of methanamine with 2-furaldehyde. The reaction typically involves mixing methanamine with 2-furaldehyde in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The reaction is facilitated by the presence of an acid catalyst, such as acetic acid, which promotes the formation of the imine bond between the amine and the aldehyde .
Industrial Production Methods
While specific industrial production methods for Methanamine, N-(2-furanylmethylene)-, are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced chemical engineering techniques could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Methanamine, N-(2-furanylmethylene)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorinating agents.
Major Products
Oxidation: N-(2-furanylmethylene)methanamine N-oxide.
Reduction: Secondary amines with reduced furan rings.
Substitution: Halogenated derivatives of the furan ring.
Scientific Research Applications
Methanamine, N-(2-furanylmethylene)-, has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methanamine, N-(2-furanylmethylene)-, exerts its effects involves the interaction of the imine group with various molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their function. Additionally, the furan ring can participate in π-π interactions and hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
Methanamine, N-(phenylmethylene)-: Similar structure but with a phenyl group instead of a furan ring.
Methanamine, N-(benzylidene)-: Another similar compound with a benzylidene group.
Uniqueness
Methanamine, N-(2-furanylmethylene)-, is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its phenyl and benzylidene analogs .
Properties
IUPAC Name |
1-(furan-2-yl)-N-methylmethanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-7-5-6-3-2-4-8-6/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBKAEYDFJNLEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=CC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434029 |
Source
|
Record name | Methanamine, N-(2-furanylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39558-97-9 |
Source
|
Record name | Methanamine, N-(2-furanylmethylene)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60434029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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